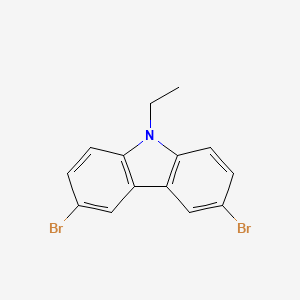

3,6-Dibromo-9-ethylcarbazole

Beschreibung

Overview of Carbazole (B46965) Derivatives in Contemporary Materials Science

Carbazole-based materials are integral components in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic transistors. bohrium.comepstem.net Their versatility allows for facile functionalization at various positions on the carbazole ring, enabling the fine-tuning of their electronic properties to meet the specific demands of different devices. mdpi.commdpi.com For instance, carbazole derivatives are widely studied as host materials for phosphorescent emitters in OLEDs, where their high triplet energy is a crucial attribute. mdpi.comrsc.org Furthermore, their excellent hole-transporting properties make them suitable for use as hole-transport layers in perovskite solar cells, contributing to enhanced device efficiency and stability. mdpi.commdpi.com The ability to form stable radical cations upon doping also makes polymers like poly(N-vinylcarbazole) valuable in photoconductive applications. nih.gov

Strategic Importance of 3,6-Disubstituted Carbazole Architectures

The substitution pattern on the carbazole core plays a critical role in determining the resulting material's properties. rsc.orgnih.gov Substitution at the 3 and 6 positions is a particularly effective strategy for modulating the electronic characteristics of the carbazole unit. epstem.netrsc.org Introducing various functional groups at these positions can extend the π-conjugation of the molecule, which in turn influences the HOMO/LUMO energy levels and the bandgap. rsc.orgresearchgate.net This strategic disubstitution allows for the rational design of materials with tailored optoelectronic properties. researchgate.net For example, attaching electron-donating or electron-withdrawing groups at the 3,6-positions can enhance charge transport and tune the emission color in OLEDs. acs.org This approach has been instrumental in the development of new generations of high-performance organic electronic materials. nih.gov

Rationale for Focusing on 3,6-Dibromo-9-ethylcarbazole as a Key Synthetic Building Block

Among the various disubstituted carbazoles, this compound stands out as a pivotal synthetic intermediate. vanderbilt.edu The bromine atoms at the 3 and 6 positions serve as versatile handles for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. vanderbilt.edursc.orgwikipedia.org These reactions allow for the straightforward introduction of a wide array of aryl and heteroaryl groups, leading to the synthesis of complex carbazole-based architectures. vanderbilt.edursc.org The ethyl group at the 9-position enhances the solubility of the molecule in common organic solvents, which is a significant advantage for solution-based processing of materials. epstem.net The combination of reactive bromine sites and improved solubility makes this compound a highly valuable and frequently utilized building block for the creation of novel materials for advanced applications in organic electronics. tcichemicals.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁Br₂N | lookchem.comechemi.com |

| Molecular Weight | 353.05 g/mol | lookchem.com |

| Melting Point | 137-142 °C | |

| Boiling Point | 446.7 °C at 760 mmHg | lookchem.comchemsrc.com |

| Density | 1.7 g/cm³ | lookchem.comechemi.com |

| Appearance | White crystalline powder | lookchem.com |

| Solubility | Soluble in toluene (B28343) | lookchem.com |

Detailed Research Findings on the Synthesis and Reactivity of this compound

The synthesis of this compound is typically achieved through two primary routes: the bromination of 9-ethylcarbazole (B1664220) or the N-alkylation of 3,6-dibromocarbazole (B31536). orgsyn.org The bromination of 9-ethylcarbazole can be carried out using bromine in acetic acid, though this method may produce tribromo byproducts. vanderbilt.eduorgsyn.org A more controlled and higher-yielding method involves the use of N-bromosuccinimide (NBS) as the brominating agent. Alternatively, the N-alkylation of commercially available 3,6-dibromocarbazole with agents like diethyl sulfate (B86663) or ethyl bromide provides a direct route to the target compound. orgsyn.org

The reactivity of this compound is dominated by the chemistry of its carbon-bromine bonds, making it a versatile precursor for a multitude of functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. harvard.edu In the context of this compound, this reaction is extensively used to introduce aryl or heteroaryl substituents at the 3 and 6 positions. rsc.orglookchem.com By reacting with various boronic acids or their esters, a diverse library of 3,6-diaryl-9-ethylcarbazole derivatives can be synthesized. mdpi.comrsc.org These derivatives are of great interest for their potential applications in OLEDs and other electronic devices, as the introduced aryl groups can significantly modify the photophysical and electronic properties of the carbazole core. epstem.netrsc.org

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including other carbazole units. wikipedia.orgnih.gov This methodology has been instrumental in the synthesis of complex, star-shaped, and dendritic carbazole structures with high thermal stability and amorphous morphologies, which are desirable characteristics for materials used in OLEDs. acs.orgnih.gov

Applications in the Synthesis of Advanced Materials

The versatility of this compound as a building block has led to its use in the creation of a variety of advanced materials with tailored properties.

Host Materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

In the field of PhOLEDs, host materials must possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent guest emitter. rsc.orgacs.org Carbazole derivatives are excellent candidates for host materials due to their inherently wide bandgap. rsc.org By utilizing this compound as a starting material, researchers have synthesized numerous host materials with high triplet energies and good charge-transporting properties. acs.orgresearchgate.net For example, introducing bulky, non-conjugated groups at the 3 and 6 positions via Suzuki coupling can disrupt planarity and maintain a high triplet energy level. rsc.org

Emitters for Thermally Activated Delayed Fluorescence (TADF)

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to high internal quantum efficiencies. beilstein-journals.orgrsc.org The design of TADF emitters often involves creating molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.org Carbazole derivatives are frequently employed as donor units in donor-acceptor type TADF molecules. rsc.org this compound can be functionalized with acceptor moieties through cross-coupling reactions to generate novel TADF emitters. beilstein-journals.org The ability to tune the electronic properties by modifying the substituents at the 3 and 6 positions is crucial for optimizing the ΔEST and achieving efficient TADF. rsc.orgfrontiersin.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dibromo-9-ethylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBJRMVGNVDUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348189 | |

| Record name | 3,6-Dibromo-9-ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33255-13-9 | |

| Record name | 3,6-Dibromo-9-ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIBROMO-9-ETHYLCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dibromo 9 Ethylcarbazole

Direct Bromination of 9-Ethylcarbazole (B1664220)

The synthesis of 3,6-Dibromo-9-ethylcarbazole can be achieved through the direct electrophilic bromination of 9-ethylcarbazole. This method involves the introduction of bromine atoms onto the carbazole (B46965) ring at the 3 and 6 positions.

Reaction Conditions and Selectivity Considerations

The reaction is typically carried out by treating a solution of 9-ethylcarbazole in acetic acid with bromine. vanderbilt.edu The dropwise addition of bromine to the solution at room temperature is a common procedure. vanderbilt.edu Following the reaction, the mixture is poured into ice-cold water to precipitate the product, which can then be collected by filtration. vanderbilt.edu

One of the key considerations in this method is selectivity. The carbazole ring is susceptible to electrophilic substitution at several positions. However, the 3 and 6 positions are electronically favored for bromination. Despite this, the reaction conditions must be carefully controlled to favor the formation of the desired 3,6-dibromo isomer.

A study outlined a typical procedure for the bromination of 9-ethylcarbazole where a solution of bromine in acetic acid was added dropwise to a stirred solution of 9-ethylcarbazole in acetic acid at room temperature. vanderbilt.edu This process yielded this compound as the major product. vanderbilt.edu

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| 9-Ethylcarbazole | Bromine | Acetic Acid | Room Temperature | This compound | 70% |

| 9-Ethylcarbazole | Bromine | Acetic Acid | 0°C | This compound & 1,3,6-Tribromo-9-ethylcarbazole | Not specified |

Challenges in Selectivity and By-product Formation

For instance, research has shown that the bromination of 9-ethylcarbazole can result in contamination with variable amounts of 1,3,6-tribromo-9-ethylcarbazole. vanderbilt.edu While chromatographic separation of these products is possible, it adds complexity to the synthesis. vanderbilt.edu Another source indicates that this method can produce significant quantities of 1,3,6-tribromo-9-ethylcarbazole, particularly when the reaction is carried out at 0°C. orgsyn.org

N-Alkylation of 3,6-Dibromocarbazole (B31536)

An alternative and often preferred route to this compound is the N-alkylation of commercially available 3,6-dibromocarbazole. orgsyn.org This two-step approach, which first involves the bromination of carbazole followed by the introduction of the ethyl group, offers better control over the final product.

Alkylation Reagents and Reaction Optimizations

Various alkylating agents and reaction conditions have been explored for the N-alkylation of 3,6-dibromocarbazole. A common method involves the use of diethyl sulfate (B86663) in the presence of a base. orgsyn.org In a procedure described in Organic Syntheses, 3,6-dibromocarbazole is reacted with diethyl sulfate and sodium hydroxide (B78521) in dry acetone (B3395972) under an argon atmosphere at room temperature. orgsyn.org This method has been reported to yield 81% of the desired product after recrystallization. orgsyn.org

Another approach utilizes bromoethane (B45996) as the alkylating agent in dimethylformamide (DMF) with potassium carbonate as the base. This reaction is typically stirred at an elevated temperature (80°C) for an extended period (24 hours). A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction, for instance, in toluene (B28343) at 45°C.

| Starting Material | Alkylating Agent | Base | Solvent | Catalyst | Temperature | Yield |

| 3,6-Dibromocarbazole | Diethyl Sulfate | Sodium Hydroxide | Acetone | None | Room Temperature | 81% orgsyn.org |

| 3,6-Dibromocarbazole | Bromoethane | Potassium Carbonate | DMF | None | 80°C | Not specified |

| 3,6-Dibromocarbazole | Ethyl Bromide | Not specified | Toluene | TBAB | 45°C | ~89.5% |

| 3,6-Dibromocarbazole | 1-bromoalkene | Sodium Hydroxide | DMSO | None | 50°C theses.fr | Quantitative theses.fr |

Advantages of This Synthetic Pathway

The N-alkylation of 3,6-dibromocarbazole offers several advantages over the direct bromination of 9-ethylcarbazole. A key benefit is the avoidance of over-bromination and the formation of multiple brominated isomers. vanderbilt.edu This leads to a cleaner reaction profile and simplifies the purification of the final product. vanderbilt.edu

Furthermore, the starting material, 3,6-dibromocarbazole, is commercially available, making this a convenient route. orgsyn.org Research has indicated that N-alkylation of the more readily available 3,6-dibromocarbazole is often more convenient than dealing with the chromatographic separation required after direct bromination. vanderbilt.edu This pathway provides a more controlled and reliable method for obtaining high-purity this compound.

Optimization Strategies in this compound Synthesis

Optimization strategies focus on improving yield, purity, and reaction conditions. For the N-alkylation route, the choice of base and solvent system can be critical. For example, using a strong base like sodium hydroxide in a polar aprotic solvent like acetone can drive the reaction to completion efficiently. orgsyn.org The use of phase-transfer catalysts can also enhance reaction rates and yields, particularly when dealing with reactants with low solubility in the chosen solvent system.

In the context of producing related 3,6-disubstituted carbazoles, nickel-catalyzed cross-coupling reactions have been employed. vanderbilt.edu While not a direct synthesis of this compound itself, this highlights the broader strategies for functionalizing the carbazole core, which can be relevant for further derivatization.

Advanced Synthetic Strategies for Functionalizing 3,6 Dibromo 9 Ethylcarbazole

Cross-Coupling Reactions at the 3,6-Positions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify the 3,6-positions of the 9-ethylcarbazole (B1664220) core.

Suzuki-Miyaura Cross-Coupling Reactions with Organoboron Reagents

The Suzuki-Miyaura coupling is a highly effective method for creating carbon-carbon bonds by reacting organoboron compounds with organic halides in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This reaction is widely employed to introduce aryl or vinyl substituents at the 3 and 6 positions of 3,6-dibromo-9-ethylcarbazole, leading to the synthesis of conjugated polymers and dendrimers for applications in organic light-emitting diodes (OLEDs) and solar cells.

For instance, the reaction of this compound with arylboronic acids can yield star-shaped molecules like 3,6-Bis[(2,3,4,5-tetraphenyl)phenyl]-9-ethylcarbazole (BTPEC), which has shown potential in OLED applications. The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. researchgate.netsemanticscholar.org Solid-state Suzuki-Miyaura cross-coupling reactions have also been developed, offering a more environmentally friendly approach. semanticscholar.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Application | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 3,6-Diaryl-9-ethylcarbazole | OLEDs | |

| This compound | 2-{3,5-bis[4-(2-ethylhexyloxy)phenyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Not Specified | K₂CO₃ (aq) | Toluene/tert-butanol | Dendrimer | Nitroaliphatic Sensing | uq.edu.au |

Nickel-Catalyzed Cross-Coupling with Grignard Reagents (Corriu-Kumada Coupling)

The Corriu-Kumada coupling, which utilizes nickel or palladium catalysts to couple Grignard reagents with organic halides, is another powerful method for C-C bond formation. wikipedia.org This reaction has been successfully applied to the synthesis of 3,6-disubstituted-9-ethylcarbazoles from this compound. orgsyn.orgvanderbilt.edumolaid.com For example, the reaction with methylmagnesium bromide in the presence of a nickel catalyst such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride yields 9-ethyl-3,6-dimethylcarbazole (B15053672). orgsyn.org This method provides access to a variety of alkyl, vinyl, and aryl substituted carbazoles in high yields. vanderbilt.edu

Table 2: Corriu-Kumada Coupling of this compound

| Grignard Reagent | Catalyst | Solvent | Product | Yield | Reference |

| Methylmagnesium bromide | [1,3-bis(diphenylphosphino)propane]nickel(II) chloride | Diethyl ether | 9-Ethyl-3,6-dimethylcarbazole | 81% | orgsyn.org |

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule, typically using carbon monoxide as the C1 source. researchgate.netscielo.brmdpi.comthieme.de In the case of this compound, this reaction can be used to synthesize 9-ethylcarbazole-3,6-dicarboxylic acid derivatives. For example, the reaction of this compound with carbon monoxide in n-butanol in the presence of a palladium catalyst and a base yields dibutyl 9-ethylcarbazole-3,6-dicarboxylate. vanderbilt.edu These dicarboxylic acids and their esters are valuable intermediates for the synthesis of polymers and metal-organic frameworks (MOFs). researchgate.netscientific.net

Buchwald-Hartwig Amination for Carbazole-Terminated Architectures

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govlibretexts.org This reaction is instrumental in synthesizing carbazole-terminated dendrimers and other complex architectures from this compound. nih.gov By reacting with various amines, diarylamine and triarylamine structures can be constructed, which are widely used as hole-transporting materials in OLEDs. The choice of palladium precursor and ligand is critical to the success of the reaction. libretexts.org

Ullmann Coupling and Amination Reactions for Diarylamine and Triarylamine Derivatives

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen and carbon-oxygen bonds. organic-chemistry.org It is particularly useful for synthesizing diarylamines and triarylamines from aryl halides and amines at elevated temperatures. organic-chemistry.org This method has been employed to create carbazole-based dendrimers by reacting this compound with carbazole (B46965) or other aromatic amines. researchgate.net For example, amorphous hole-transporting carbazole dendrimers have been synthesized through a divergent approach involving bromination and Ullmann coupling reactions. researchgate.net These materials exhibit high thermal stability and excellent electrochemical reversibility, making them suitable for use as hole-transport layers in OLEDs. nih.govresearchgate.net

Nucleophilic Substitution and Lithiation Strategies

Beyond cross-coupling reactions, nucleophilic substitution and lithiation offer alternative pathways for functionalizing this compound. The bromine atoms can be replaced by various nucleophiles.

A particularly powerful strategy involves lithium-halogen exchange. Reacting this compound with an organolithium reagent, such as n-butyllithium, at low temperatures generates the highly reactive 3,6-dilithio-9-ethylcarbazole intermediate. vanderbilt.edursc.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For instance, reaction with carbon dioxide yields 9-ethylcarbazole-3,6-dicarboxylic acid, while quenching with iodomethane (B122720) produces 9-ethyl-3,6-dimethylcarbazole. vanderbilt.eduthieme-connect.de This approach provides a versatile route to a diverse array of 3,6-disubstituted carbazole derivatives.

Sequential Lithiation and Electrophilic Quenching for Selective Functionalization

A primary strategy for functionalizing the this compound core involves a bromine-lithium exchange reaction. This process allows for the introduction of a wide array of electrophiles, enabling the synthesis of symmetrically substituted carbazole derivatives. The reaction is typically initiated by treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C) in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.net This treatment results in a double lithium-halogen exchange, efficiently converting the starting material into the highly reactive intermediate, 9-ethylcarbazole-3,6-diyllithium. tandfonline.com

Once generated, this dilithiated intermediate can be "quenched" by introducing various electrophiles, which then append to the 3 and 6 positions of the carbazole ring. The choice of electrophile dictates the final product, making this a highly modular synthetic route.

Detailed Research Findings:

Carboxylation: The 9-ethylcarbazole-3,6-diyllithium intermediate can be treated with solid carbon dioxide (dry ice). Subsequent acidification protonates the resulting carboxylate salts to yield 9-ethyl-9H-carbazole-3,6-dicarboxylic acid. tandfonline.com This transformation introduces carboxylic acid groups, which are valuable for further derivatization or for influencing the solubility and electronic properties of the molecule.

Alkylation: Quenching the dilithiated species with an alkyl halide, such as iodomethane (CH₃I), introduces methyl groups at the 3 and 6 positions. researchgate.net This reaction, conducted by allowing the mixture to warm to 0°C after the addition of the electrophile, produces 9-ethyl-3,6-dimethylcarbazole in good yield. researchgate.net This specific substitution is useful for creating building blocks for larger, more complex organic electronic materials.

Formylation: While not demonstrated directly on the 9-ethyl derivative in the provided sources, a similar strategy on a related dibrominated carbazole involved quenching with dimethylformamide (DMF) to install aldehyde groups. rsc.org This indicates the potential for formylation of the 9-ethylcarbazole-3,6-diyllithium intermediate, which would provide another avenue for synthetic elaboration.

The table below summarizes the outcomes of quenching the 9-ethylcarbazole-3,6-diyllithium intermediate with different electrophiles.

| Starting Material | Reagent 1 | Intermediate | Electrophile (Reagent 2) | Final Product |

| This compound | n-Butyllithium | 9-Ethylcarbazole-3,6-diyllithium | Carbon Dioxide (CO₂) | 9-Ethyl-9H-carbazole-3,6-dicarboxylic acid |

| This compound | n-Butyllithium | 9-Ethylcarbazole-3,6-diyllithium | Iodomethane (CH₃I) | 9-Ethyl-3,6-dimethylcarbazole |

Other Diversification Strategies

Beyond direct functionalization via lithiation, the carbazole core can be expanded through cycloaddition reactions, which build new ring systems onto the existing framework. These methods are critical for creating large, conjugated structures with applications in advanced materials.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, serves as a key strategy for constructing complex, multi-phenylated, and fused-ring systems from carbazole precursors. tandfonline.com This approach is particularly valuable in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where large, rigid, and conjugated molecular architectures are required to enhance charge transport and luminescence efficiency. tandfonline.comresearchgate.net

In this context, the 9-ethylcarbazole core does not typically act as the diene or dienophile itself. Instead, it is first functionalized at the 3 and 6 positions with groups that can participate in the Diels-Alder reaction. For instance, the this compound can be converted into derivatives bearing diene or dienophile moieties. These functionalized carbazoles then react with complementary partners to build elaborate, fused aromatic structures.

Detailed Research Findings:

Research has demonstrated the synthesis of novel multi-phenylated carbazole derivatives for OLED applications via the Diels-Alder reaction. tandfonline.comresearchgate.netkstudy.com Two notable examples are 3,6-Bis[(2,3,4,5-tetraphenyl)phenyl]-9-ethylcarbazole (BTPEC) and 3,6-Bis(7,10-diphenyl-fluoranthene)-9-ethylcarbazole (BDPEC). The synthesis of these complex molecules involves the cycloaddition of a carbazole derivative, functionalized with either dienes or dienophiles, with the appropriate reaction partner.

Synthesis of BTPEC: In the formation of BTPEC, a 9-ethylcarbazole core functionalized with alkyne groups at the 3 and 6 positions undergoes a Diels-Alder reaction with tetraphenylcyclopentadienone. This reaction creates a new, fully-aromatic phenyl ring fused with four other phenyl substituents at both the 3 and 6 positions of the original carbazole.

Synthesis of BDPEC: The synthesis of BDPEC involves a similar strategy, where a 3,6-disubstituted-9-ethylcarbazole reacts with a partner that, following the cycloaddition and subsequent aromatization, yields the diphenyl-fluoranthene moiety. Fluoranthene is a polycyclic aromatic hydrocarbon, and fusing it to the carbazole core significantly extends the π-conjugated system.

The table below outlines the Diels-Alder strategy for creating these complex fused-ring systems.

| Target Fused System | Carbazole Precursor Functionality | Reaction Partner | Resulting Fused Moiety |

| BTPEC | 3,6-Dialkyne | Tetraphenylcyclopentadienone (Diene) | (2,3,4,5-Tetraphenyl)phenyl |

| BDPEC | 3,6-Di-dienophile or 3,6-Di-diene | Appropriate diene or dienophile | 7,10-Diphenylfluoranthene |

Polymerization Chemistry of 3,6 Dibromo 9 Ethylcarbazole and Its Derivatives

Electrochemical Polymerization Pathways

Electrochemical polymerization is a versatile technique for creating thin, uniform polymer films directly on an electrode surface. nih.govmdpi.com This method offers excellent control over film thickness and morphology. nih.gov

Anodic Oxidation Mechanisms and Film Deposition

The electrochemical polymerization of carbazole (B46965) derivatives like 3,6-dibromo-9-ethylcarbazole proceeds via anodic oxidation. mdpi.com The process begins with the oxidation of the carbazole monomer at the anode, forming a radical cation. mdpi.com Two of these radical cations then couple, typically at the 3 and 6 positions, followed by the loss of two protons to form a dimer. mdpi.com This process repeats, leading to the growth of a polymer chain and the deposition of a polymer film on the electrode surface.

The polymerization of carbazole monomers is often initiated by applying a specific potential. For instance, the polymerization of N-vinylcarbazole is initiated immediately after the first monomer oxidation step at approximately 0.95 V. researchgate.net In the case of carbazole-based monomers, cyclic voltammetry is frequently employed for film deposition. Repeated potential cycling, for example between 0 and 1.4 V, leads to the gradual buildup of the polymer film on the working electrode, such as an indium tin oxide (ITO) surface. mdpi.com The increase in the current intensity of redox peaks with successive cycles indicates the successful deposition and growth of the polymer film. acs.org

Theoretical studies, such as those employing density functional theory (DFT), have helped to elucidate the reaction mechanisms. These studies suggest that the primary oxidation pathway for carbazole moieties involves the 3,6-positions. acs.org

Influence of Monomer Concentration and Electrolyte Systems

The properties of the resulting polymer film are significantly influenced by the experimental conditions, including the monomer concentration and the electrolyte system used.

The concentration of the monomer in the electrolyte solution directly impacts the rate of polymerization and the characteristics of the deposited film. Studies on carbazole derivatives have shown that varying the initial monomer concentration, for instance from 0.25 mM to 1.5 mM, results in different redox behaviors and deposition charges. researchgate.nettandfonline.comtandfonline.com For example, in the electropolymerization of 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid, deposition charges of 6.64, 4.09, and 7.85 mC were obtained for initial monomer concentrations of 0.5, 1.0, and 1.5 mM, respectively. tandfonline.comtandfonline.com

The choice of electrolyte and solvent is also crucial. Common electrolyte systems include tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or lithium perchlorate dissolved in solvents like acetonitrile (B52724) or a mixture of acetonitrile and methylene (B1212753) chloride. uh.edumdpi.com The electrolyte provides the necessary conductivity for the electrochemical process to occur. The use of ionic liquids as electrolytes has also been explored, as they can serve as non-volatile electrolytes in electrochromic devices. mdpi.com

Table 1: Effect of Monomer Concentration on Electropolymerization

| Monomer | Initial Concentration (mM) | Deposition Charge (mC) | Key Observation |

|---|---|---|---|

| 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid | 0.5 | 6.64 | Highest low-frequency capacitance. tandfonline.com |

| 1.0 | 4.09 | Optimum redox behavior. tandfonline.comtandfonline.com | |

| 1.5 | 7.85 | - | |

| 2-(9H-carbazol-9-yl)-N-(4-(9H-carbazol-9-yl)benzylidene)aniline | 0.25 | - | Low-frequency capacitance of 0.52 mF cm⁻². researchgate.net |

Control over Polymer Film Formation and Morphology

The morphology and quality of the polymer film can be controlled by adjusting various electrochemical parameters. The scanning rate during cyclic voltammetry, the applied potential or current, and the deposition time all play a role in determining the final film structure. mdpi.comuh.edu

For instance, high-quality polymer films of carbazole and its alkyl derivatives have been obtained by anodic electrooxidation in specific electrolytes like boron trifluoride diethyl etherate (BFEE). researchgate.net The morphology of the polymer can be controlled to form nanostructures, which have potential applications in nanotechnology. researchgate.net Techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) are used to observe the morphology of the synthesized polymer films. researchgate.net

The choice of the working electrode material, such as platinum, gold, or ITO, also influences film deposition. mdpi.com Furthermore, the structure of the monomer itself can dictate the properties of the resulting polymer. For example, introducing bulky substituents can create a more twisted polymer structure, which can prevent aggregation and lead to unique photoluminescent properties. capes.gov.brresearchgate.net

Chemical Polymerization Techniques

Chemical polymerization offers an alternative route to synthesizing polycarbazoles, often allowing for bulk production of the polymer.

Oxidative Polymerization (e.g., FeCl₃-mediated)

Oxidative polymerization using chemical oxidants is a common method for synthesizing polycarbazoles. nih.gov Ferric chloride (FeCl₃) is a frequently used oxidizing agent for this purpose. nih.govchalmers.se In this process, the carbazole monomer is oxidized by FeCl₃, leading to the formation of radical cations that then couple to form the polymer. researchgate.net

The reaction is typically carried out in a suitable solvent like chloroform (B151607) or o-dichlorobenzene. chalmers.se The choice of solvent can affect the molecular weight of the resulting polymer, as the solubility of the growing polymer chains plays a crucial role. chalmers.se For example, using o-dichlorobenzene instead of chloroform has been shown to improve the molecular weights of certain low bandgap polymers. chalmers.se The molar ratio of the oxidant to the monomer is a key parameter that is optimized for each specific polymerization. chalmers.se

Besides FeCl₃, other oxidizing agents like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and potassium dichromate (K₂Cr₂O₇) have also been employed for the chemical polymerization of carbazoles. nih.govmdpi.com

Table 2: FeCl₃-mediated Oxidative Polymerization of Carbazole Derivatives

| Monomer | Oxidant/Monomer Ratio | Solvent | Key Finding |

|---|---|---|---|

| 1,4,5,8,9-pentamethylcarbazole | - | Chloroform | Resulted in a soluble, high molecular weight polymer with a twisted structure. capes.gov.brresearchgate.net |

| Various DAD monomers | 5:1 | Chloroform, o-dichlorobenzene | o-dichlorobenzene improved polymer molecular weights due to better solubility. chalmers.se |

| Spirobifluorene | - | - | Produced conjugated microporous polymers with large surface areas. rsc.org |

Palladium-Catalyzed Polycondensation Methods

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the synthesis of well-defined conjugated polymers, including polycarbazoles. d-nb.infowiley-vch.de These methods involve the reaction of a dihalo-monomer, such as this compound, with a comonomer containing organotin (Stille) or organoboron (Suzuki) functionalities. wiley-vch.deuh.edu

The Stille polycondensation, for instance, utilizes a palladium catalyst, often with a phosphine (B1218219) ligand, to couple an organotin compound with an organic halide. wiley-vch.de This method allows for the synthesis of high molecular weight polymers with controlled structures. d-nb.info The reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, are carefully optimized to achieve the desired polymer properties. d-nb.info

A nickel-catalyzed cross-coupling reaction (Kumada coupling) has also been used to synthesize derivatives of 9-ethyl-3,6-dimethylcarbazole (B15053672) from this compound and methylmagnesium bromide. orgsyn.org These polycondensation methods are advantageous for creating polymers with specific functionalities and architectures.

Copolymerization Strategies for Tunable Architectures

The monomer this compound is a versatile building block for creating conjugated polymers with tailored properties. Through copolymerization—the process of joining two or more different types of monomers—it is possible to fine-tune the resulting polymer's electronic, optical, and physical characteristics. This strategy is central to developing advanced materials for organic electronics, where precise control over properties like band gap, energy levels, and charge transport is crucial. Copolymerization can be achieved through various methods, including alternating, random, and block arrangements of the monomer units, each yielding distinct material architectures and functionalities.

Alternating Copolymers for Electroactive and Optoelectronic Materials

Alternating copolymerization involves the regular, ordered incorporation of two different monomer units along the polymer chain. This approach is highly effective for creating donor-acceptor (D-A) or donor-donor (D-D) structures with predictable and highly tunable properties. The 3,6-linked carbazole unit often serves as an electron-donating moiety. By pairing this compound or its derivatives with comonomers through cross-coupling reactions like Suzuki or Stille polycondensation, chemists can precisely engineer the electronic structure of the resulting polymer. mdpi.comacs.org

A prominent strategy involves copolymerizing 3,6-dibromo-9-alkylcarbazole with fluorene-based monomers. For instance, the alternating copolymer poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz) is synthesized from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and a fluorene (B118485) diboronic ester via Suzuki coupling. ossila.com This material possesses a wide optical bandgap of 3.06 eV and is widely utilized as a hole-transport layer (HTL) in organic light-emitting diodes (OLEDs). ossila.com The introduction of the 3,6-carbazole unit disrupts the long-range order that can lead to undesirable green emission in polyfluorene homopolymers, thereby ensuring a stable blue emission. nycu.edu.tw

Similarly, alternating copolymers combining 3,6-linked and 2,7-linked carbazole units have been developed. An alternating copolymer of 3,6-linked-9-(2-ethylhexyl)-9H-carbazole and 2,7-linked-3,6-dimethyl-9-(2-hexyldecy)-9H-carbazole, prepared through Suzuki cross-coupling, exhibits a wide band gap of 3.2 eV and a narrow blue emission band at 400 nm. acs.orgossila.com This polymer is thermally stable up to 420 °C and has been demonstrated as an effective energy transfer donor in blue electroluminescent devices. acs.org

Copolymerization with electron-rich thiophene (B33073) derivatives is another successful approach. The comonomer 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid (ThCzHa) can be synthesized and subsequently electropolymerized to form an alternating copolymer. researchgate.net Additionally, direct (hetero)arylation polymerization (DHAP) has been used to copolymerize 3,6-dibromocarbazole (B31536) with 3,4-ethylenedioxythiophene (B145204) (EDOT), yielding a copolymer with a HOMO energy level of -5.06 eV. Copolymers of 3,6-bis(2-(3,4-ethylenedioxy)thienyl)-N-alkylcarbazole derivatives and 2,2'-bis(3,4-ethylenedioxythiophene) (BiEDOT) have also been prepared. researchgate.net The low and similar oxidation potentials of the two monomer units facilitate facile electrochemical copolymerization. researchgate.net These materials exhibit multichromic behavior, with colors spanning from blue to yellow in the neutral state and a blue oxidized state, making them promising for electrochromic applications. researchgate.net

| Copolymer System | Comonomer(s) | Polymerization Method | Key Properties | Application(s) |

| Fluorene-Carbazole | 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Suzuki Coupling | Optical Band Gap: 3.06 eV ossila.com | Hole-Transport Layer (HTL) in OLEDs ossila.com |

| Carbazole (3,6/2,7) | 2,7-dipinacol-(2-ethylhexyl)-9H-carbazole | Suzuki Coupling | Band Gap: 3.2 eV; Emission: 400 nm acs.orgossila.com | Blue Light Emitter; Energy Transfer Donor acs.org |

| Carbazole-EDOT | 3,4-ethylenedioxythiophene (EDOT) | Direct Arylation (DHAP) | HOMO Level: -5.06 eV | Electroactive Materials |

| Carbazole-Thiophene | 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid | Electropolymerization | Conductivity: 1.25x10⁻⁴ mS/cm mdpi.com | Supercapacitors, Sensors mdpi.com |

| Carbazole-BiEDOT | 2,2'-bis(3,4-ethylenedioxythiophene) (BiEDOT) | Electropolymerization | Multichromic (blue, red, orange, yellow) researchgate.net | Electrochromic Devices researchgate.net |

Block and Random Copolymerization Approaches

Beyond perfectly alternating structures, random and block copolymerization strategies offer additional pathways to modulate polymer properties by controlling the sequence distribution and architecture of the polymer chains.

Random Copolymers

In random copolymerization, two or more monomers are incorporated into the polymer chain in a statistical or random sequence. This approach is particularly useful for breaking the regularity of a polymer backbone, which can improve solubility and suppress crystallization and aggregation-induced emission quenching. nycu.edu.twacs.org Suzuki coupling is a common method for synthesizing random copolymers from dihalo- and diboronic acid-functionalized monomers. acs.orgacs.org

Random copolymers of fluorene and 3,6-linked carbazole have been extensively studied. acs.org By varying the feed ratio of the carbazole monomer, such as this compound, the properties of the resulting polymer can be systematically tuned. uh.edu Introducing 3,6-carbazole units into a polyfluorene chain interrupts the conjugation, leading to a blue shift in the absorption maximum as the carbazole content increases. acs.org However, the emission spectra of these random copolymers often remain similar to that of the polyfluorene homopolymer, even with significant carbazole content (up to 33 mol %). acs.org This is attributed to the presence of longer, lower-energy fluorene segments that act as exciton (B1674681) traps. acs.org

A key benefit of incorporating carbazole is the modification of the polymer's electronic properties. The carbazole moiety effectively raises the HOMO energy level of the copolymer, which facilitates more efficient hole injection from the anode in electronic devices. nycu.edu.twacs.org For example, random copolymers of 2,7-dibromo-9,9-di-n-octylfluorene and this compound, synthesized via Ni-catalyzed polymerization, show improved spectral properties and reduced aggregation compared to polyfluorene homopolymers. uh.edu

| Copolymer System | Comonomers | Polymerization Method | Key Findings |

| Random Fluorene/Carbazole | 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester; 3,6-dibromo-9-alkylcarbazole | Suzuki Coupling | Increased carbazole content raises HOMO level, facilitating hole injection. acs.org |

| Random P(F-co-Cz) | 2,7-Dibromo-9,9-di-n-octylfluorene; this compound | Ni-catalyzed Polymerization | Carbazole units act as "kinks" to reduce aggregation and improve spectral stability. uh.edu |

| Random Carbazole (2,7/3,6) | Potassium 2-(7-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate; 3,6-dibromo-9-(2-octyldodecyl)carbazole | SCTP | Synthesis of random copolymers with controlled composition is possible. mdpi.com |

Block Copolymers

Block copolymers are macromolecules composed of two or more long sequences, or "blocks," of different monomers. This architecture allows for the combination of distinct properties from each block within a single polymer chain. For conjugated polymers, this can lead to self-assembly into well-defined nanostructures (e.g., lamellar, cylindrical), which is highly desirable for applications like organic photovoltaics (OPVs) and advanced LEDs. researchgate.netnih.gov

The synthesis of all-conjugated block copolymers typically requires controlled or "living" polymerization techniques, which are more complex than standard step-growth polycondensations like Suzuki coupling. ntu.edu.tw A common strategy involves the synthesis of an end-functionalized polymer block using a chain-growth mechanism, which then acts as a macroinitiator for the growth of the second block. nih.gov

For carbazole-based materials, Suzuki–Miyaura catalyst-transfer polycondensation (SCTP) has emerged as a powerful method for creating well-defined polymer chains. mdpi.com Researchers have successfully synthesized end-functionalized poly[9-(2-octyldodecyl)-3,6-carbazole] by optimizing SCTP conditions to suppress side reactions. mdpi.com This end-functionalized polymer is a critical precursor, or macroinitiator, for building block copolymers. The subsequent polymerization of a second monomer from this functional chain end would yield a poly(3,6-carbazole)-containing block copolymer. While direct examples starting specifically with this compound are not abundant, this synthetic methodology is well-established for related conjugated systems, such as the synthesis of polythiophene-block-polyfluorene copolymers. researchgate.net This often involves a combination of Grignard metathesis (GRIM) polymerization for one block followed by Suzuki polycondensation to grow the second block. researchgate.net These advanced synthetic routes pave the way for creating highly ordered, nanostructured materials incorporating poly(3,6-carbazole) segments.

Characterization and Spectroscopic Analysis of 3,6 Dibromo 9 Ethylcarbazole and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms, their connectivity, and spatial relationships. For 3,6-Dibromo-9-ethylcarbazole, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of this compound reveals characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the carbazole (B46965) core and the aliphatic protons of the N-ethyl group each produce distinct resonances.

In a typical ¹H NMR spectrum of this compound, the ethyl group protons appear as a quartet at approximately 4.29-4.34 ppm (for the -CH₂- group) and a triplet at around 1.39-1.49 ppm (for the -CH₃ group), with a coupling constant (J) of about 7.2 Hz. vanderbilt.eduorgsyn.org The protons on the carbazole ring system exhibit signals in the aromatic region. Specifically, the protons at positions 1 and 8 (or 4 and 5) typically appear as a doublet around 8.12 ppm, while the protons at positions 2 and 7 (or 1 and 8) show a doublet of doublets at approximately 7.55 ppm. vanderbilt.eduorgsyn.org Another doublet corresponding to the remaining aromatic protons is observed around 7.26 ppm. vanderbilt.eduorgsyn.org

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 8.12 | d | ~1.9 | H-4, H-5 | vanderbilt.eduorgsyn.org |

| 7.55 | dd | 8.7, 1.9 | H-2, H-7 | vanderbilt.eduorgsyn.org |

| 7.26 | d | 8.7 | H-1, H-8 | orgsyn.org |

| 4.29 | q | 7.2 | N-CH₂ | vanderbilt.eduorgsyn.org |

| 1.39 | t | 7.2 | N-CH₂-CH₃ | vanderbilt.eduorgsyn.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. For this compound, the spectrum shows distinct signals for each unique carbon atom.

The carbon atoms of the ethyl group are readily identified, with the methylene (B1212753) (-CH₂-) carbon appearing at approximately 37.8 ppm and the methyl (-CH₃) carbon at around 13.7 ppm. vanderbilt.eduorgsyn.org The carbazole ring carbons resonate in the aromatic region. The carbons bonded to bromine (C-3 and C-6) are typically found around 111.9 ppm. vanderbilt.eduorgsyn.org Other aromatic carbon signals appear at approximately 138.8 ppm, 129.0 ppm, 123.5 ppm, 123.3 ppm, and 110.1 ppm, corresponding to the various carbon environments within the dibrominated carbazole framework. vanderbilt.eduorgsyn.org

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 138.8 | C (quaternary) | vanderbilt.eduorgsyn.org |

| 129.0 | CH | vanderbilt.eduorgsyn.org |

| 123.5 | C (quaternary) | vanderbilt.eduorgsyn.org |

| 123.3 | CH | vanderbilt.eduorgsyn.org |

| 111.9 | C-Br | vanderbilt.eduorgsyn.org |

| 110.1 | CH | vanderbilt.eduorgsyn.org |

| 37.8 | N-CH₂ | vanderbilt.eduorgsyn.org |

| 13.7 | N-CH₂-CH₃ | vanderbilt.eduorgsyn.org |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of the carbazole core, the ethyl group, and the carbon-bromine bonds. While specific peak assignments for this compound are not extensively detailed in the provided search results, general characteristic regions for related carbazole derivatives can be inferred. For instance, C-H stretching vibrations of the aromatic ring and the ethyl group are expected in the 3100-2850 cm⁻¹ region. The C-N stretching vibration of the carbazole ring typically appears around 1330-1250 cm⁻¹. The C-Br stretching vibrations are expected at lower frequencies, generally in the 600-500 cm⁻¹ range. In studies of related copolymers, doping anions from electrolytes, such as ClO₄⁻, can show a characteristic peak around 1090 cm⁻¹. tandfonline.com

General FT-IR Data for Carbazole Derivatives

| Frequency Range (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3100-2850 | C-H stretching (aromatic and aliphatic) | sci-hub.se |

| ~1600-1450 | C=C stretching (aromatic) | sci-hub.se |

| ~1330-1250 | C-N stretching | sci-hub.se |

| ~1090 | Doping anion (e.g., ClO₄⁻) | tandfonline.com |

| ~600-500 | C-Br stretching | sci-hub.se |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. For this compound, the exact mass is calculated to be 350.925812. chemsrc.com HR-MS is also used to characterize derivatives and products formed in subsequent reactions, confirming their elemental composition. amazonaws.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common mass spectrometry technique where high-energy electrons are used to ionize molecules, often leading to fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ion peaks. For this compound, the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern for the molecular ion. The spectrum will show three peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1. The observed m/z values are typically around 351 (M⁺), 353 ((M+2)⁺), and 355 ((M+4)⁺). vanderbilt.eduorgsyn.org The base peak is often the (M+2)⁺ ion at m/z 353. vanderbilt.eduorgsyn.org Fragmentation can also occur, for example, through the loss of the ethyl group. orgsyn.org

EI-MS Data for this compound

| m/z | Assignment | Relative Intensity (%) | Reference |

|---|---|---|---|

| 355 | [M+4]⁺ | ~50 | vanderbilt.eduorgsyn.org |

| 353 | [M+2]⁺ | 100 | vanderbilt.eduorgsyn.org |

| 351 | [M]⁺ | ~50 | vanderbilt.eduorgsyn.org |

| 340 | [M-CH₃]⁺ (fragment with ⁸¹Br) | 48 | orgsyn.org |

| 338 | [M-CH₃]⁺ (fragment with ⁷⁹Br/⁸¹Br) | 92 | orgsyn.org |

| 336 | [M-CH₃]⁺ (fragment with ⁷⁹Br) | 46 | orgsyn.org |

Electronic Absorption and Emission Spectroscopy

The electronic transitions of this compound and its derivatives are primarily characterized using UV-Visible absorption, fluorescence, and phosphorescence spectroscopy. These techniques provide insights into the molecular orbital energies, excited state dynamics, and the influence of substituents and the environment on the photophysical properties of these materials. The presence of bromine atoms, in particular, introduces a significant "heavy atom effect" that profoundly influences the pathways of excited-state decay.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited singlet states. For carbazole derivatives, the spectra typically show strong absorption bands corresponding to π-π* transitions within the conjugated carbazole core.

In N-ethylcarbazole (the parent compound lacking bromine substituents), absorption bands are observed around 346 nm and 332 nm in dichloromethane (B109758) (DCM), which are assigned to the S₁ ← S₀ (π* ← π) electronic transition and its vibronic structure. nih.gov The introduction of bromine atoms at the 3 and 6 positions, as in this compound, generally leads to a bathochromic (red-shift) in the absorption maxima due to the electron-withdrawing nature and the influence of the halogen on the molecular orbitals. This effect lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org

Derivatives of this compound where the bromine atoms are replaced or further functionalized exhibit varied absorption characteristics. For instance, a multiphenylated carbazole derivative, 3,6-Bis[(2,3,4,5-tetraphenyl)phenyl]-9-ethylcarbazole, shows a maximum absorbance at 307 nm. lookchem.com Copolymers incorporating the this compound unit also show distinct absorption properties. A copolymer with fluorene (B118485), PF8Cz, has an optical bandgap of 3.06 eV, indicating significant absorption in the UV region. ossila.com The absorption spectra of these polymers are influenced by the degree of conjugation, which can be interrupted by the 3,6-linkage pattern compared to the more linear 2,7-linkage. researchgate.net

| Compound/Derivative | Solvent | Absorption Maxima (λmax) | Reference |

| N-Ethylcarbazole | Dichloromethane (DCM) | 346 nm, 332 nm | nih.gov |

| 3,6-Bis[(2,3,4,5-tetraphenyl)phenyl]-9-ethylcarbazole | Not Specified | 307 nm | lookchem.com |

| 3,6-Bis(7,10-diphenyl-fluoranthene)-9-ethlycarbazole | Not Specified | 307 nm, 388 nm | lookchem.com |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz) | Not Specified | Optical Bandgap: 3.06 eV | ossila.com |

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy measures the emission of light from the decay of the first excited singlet state (S₁) to the ground state (S₀). The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for materials intended for optoelectronic applications.

For carbazole derivatives, the fluorescence is typically observed in the blue to green region of the spectrum. researchgate.net However, the heavy bromine atoms in this compound significantly promote intersystem crossing (ISC) from the singlet excited state to the triplet state. This process effectively quenches the fluorescence, leading to an expectedly low fluorescence quantum yield. aps.org

In contrast, derivatives where the bromine atoms are substituted can exhibit high fluorescence. For example, certain 3,6-di(thiophen-2-yl)-carbazole derivatives with electron-donating groups can achieve strong fluorescence quantum yields (Φf ≈ 0.6–0.7) by creating a planar structure that stabilizes the excited state. researchgate.net Similarly, ethynylene-bridged carbazole trimers have shown quantum yields ranging from 0.27 to as high as 0.78, demonstrating that molecular design can tune emissive properties. wiley.com A derivative, 3,6-bis(BMes₂)-carbazole, has been noted for its strong fluorescence quantum yield. frontiersin.org

| Compound/Derivative | Solvent / State | Emission Maxima (λem) | Quantum Yield (Φf) | Reference |

| 3,6-Bis(7,10-diphenyl-fluoranthene)-9-ethlycarbazole | Not Specified | 483 nm | Not Specified | lookchem.com |

| 3,6-CzTh-(3) and 3,6-CzTh-(4) (Thiophene derivatives) | Not Specified | Not Specified | ~0.6 - 0.7 | researchgate.net |

| Ethynylene-bridged carbazole trimer (Compound 6) | CH₂Cl₂ | Not Specified | 0.78 | wiley.com |

| Ethynylene-bridged carbazole trimer (Compound 1) | CH₂Cl₂ | Not Specified | 0.27 | wiley.com |

| Carbazole copolymer with fluorene (F) | THF | 428-449 nm | 0.60 | researchgate.net |

Phosphorescence Spectroscopy

Phosphorescence is the radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). This process is spin-forbidden, resulting in much longer lifetimes than fluorescence. The heavy atom effect introduced by the bromine atoms in this compound is expected to significantly enhance spin-orbit coupling. This enhanced coupling facilitates intersystem crossing (ISC) from the S₁ state to the T₁ state, thereby increasing the likelihood of phosphorescence. aps.org

Studies on bromine-substituted 9-phenylcarbazoles confirm that placing bromine on the carbazole core results in a more efficient heavy-atom effect and dramatically shortens the ISC lifetime, effectively populating the triplet state. aps.org The phosphorescence emission from carbazole derivatives is often observed to be red-shifted compared to their fluorescence. oup.com Furthermore, in the solid state, intermolecular interactions can cause an additional red-shift in the phosphorescence spectra compared to what is observed in dilute solutions. rsc.org For instance, the phosphorescence spectrum of a dioxa3.3carbazolophane, a carbazole dimer, was red-shifted compared to its monomeric counterpart, 9-ethyl-3,6-dimethylcarbazole (B15053672). oup.com While specific phosphorescence spectra for this compound are not detailed in the available literature, the principles of the heavy atom effect strongly suggest it would be a phosphorescent material.

Electrochemical Characterization Techniques

Electrochemical methods are vital for determining the energy levels (HOMO and LUMO), redox stability, and charge transport characteristics of organic semiconductor materials like this compound and its derivatives.

Cyclic Voltammetry for Redox Potentials and Band Gap Determination

Cyclic voltammetry (CV) is the principal technique used to measure the oxidation and reduction potentials of a molecule. From the onset oxidation potential (Eoxonset), the energy of the HOMO can be estimated. Similarly, the LUMO energy can be estimated from the onset reduction potential. The difference between the HOMO and LUMO levels provides the electrochemical band gap (Eg).

For this compound (DBrECz), the bromine atoms act as inductive electron-withdrawing groups. acs.org This effect stabilizes both the HOMO and LUMO levels, lowering their energies compared to the unsubstituted N-ethylcarbazole. acs.orguky.edu Theoretical calculations predicted that 3,6-dibromo substitution on a carbazole core lowers the HOMO and LUMO energies by approximately 0.31 eV and 0.59 eV, respectively. acs.org Experimental CV measurements of DBrECz in an acetonitrile (B52724) solution showed a reversible oxidation wave. uky.edu

The electrochemical properties can be tuned by creating copolymers. For instance, incorporating this compound into a copolymer with fluorene results in a material with a lower oxidation potential compared to a pure polyfluorene homopolymer, which has important implications for tuning hole-transport properties. uh.edu Derivatives of 3,6-carbazole have been shown to possess lower oxidation potentials than their 2,7-carbazole analogues due to the more effective electron-donating capability of the nitrogen atom in the 3,6-connectivity pattern. researchgate.net

| Compound | Method | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg) (eV) | Reference |

| 3,6-Dibromo-N-methylcarbazole (Calculation) | DFT | -5.81 (vs. -5.5 for parent) | -1.99 (vs. -1.4 for parent) | 3.82 | acs.org |

| 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole based copolymer | CV | Not Specified | Not Specified | 3.2 | ossila.com |

| Related 3,6-linked Carbazole Polymers | CV / Optical | Not Specified | Not Specified | 1.8 - 3.39 | researchgate.netresearchgate.net |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electronic properties and interfacial processes in electronic devices. By applying a small sinusoidal AC voltage and measuring the resulting current, EIS can deconstruct the various resistance and capacitance elements within a device, such as a solar cell or OLED.

In the context of materials derived from this compound, EIS would be employed to study charge transfer dynamics at various interfaces. For example, in a solar cell, it can be used to determine the charge transfer resistance at the donor-acceptor interface or at the electrode-organic layer interface. Similarly, in an OLED, it can help characterize the resistance to charge injection from the electrodes into the hole-transport or electron-transport layers. While specific EIS studies focusing solely on this compound are not prominent in the surveyed literature, the technique is standard for evaluating the performance of devices that incorporate its more complex derivatives or polymers. tu-chemnitz.de The analysis of impedance data allows for the modeling of charge transport, charge recombination, and other dynamic processes that govern device efficiency and stability.

Advanced Structural Characterization

Advanced analytical techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state and for assessing the molecular weight characteristics of polymeric materials derived from this compound. X-ray crystallography provides precise spatial coordinates of atoms, while gel permeation chromatography is crucial for understanding the size distribution of polymer chains, which dictates their physical and mechanical properties.

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. For this compound and its derivatives, this method has been instrumental in confirming their molecular structures and understanding their packing in the solid state.

A study in 2005 confirmed the structural integrity of this compound through X-ray crystallography. The analysis revealed a planar carbazole core with the bromine atoms situated at the 3 and 6 positions and the ethyl group at the N-9 position. Key structural parameters obtained from X-ray studies show C-Br bond lengths in the range of 1.894–1.911 Å, which is consistent for sp²-hybridized carbons. The dihedral angles between the carbazole plane and the ethyl group have been measured to be between 58.3–108.9°.

In a related compound, 3-bromo-9-ethyl-9H-carbazole, X-ray diffraction analysis showed that the tricyclic ring system is essentially planar, with an r.m.s. deviation of 0.026 Å. nih.gov The carbon atoms of the ethyl group deviate from this mean plane. nih.gov Such data is critical for understanding intermolecular interactions, such as the observed H⋯π contacts in the crystal structure of 3-bromo-9-ethyl-9H-carbazole. nih.gov

The structural assignment of derivatives can also be confirmed by X-ray diffraction analysis, which in some cases has revealed highly symmetrical and remarkably bent syn-form structures. lookchem.com The precise bond lengths and angles determined by this technique are vital for computational modeling and for correlating structure with observed electronic and photophysical properties.

Table 1: Crystallographic Data for Carbazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Ref. |

|---|---|---|---|---|---|---|---|

| 3-bromo-9-ethyl-9H-carbazole | Orthorhombic | Pbca | 15.263 | 7.745 | 20.41 | 2413 | nih.gov |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. chromatographytoday.com This information is crucial as the molecular weight and its distribution (polydispersity index, PDI) significantly influence the physical, mechanical, and processing properties of polymeric materials. chromatographytoday.com

For polymers derived from this compound, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). These parameters provide insight into the polymerization process and the resulting polymer's characteristics. For instance, poly(N-ethyl-3,6-carbazolediyl) was synthesized and its GPC analysis, along with electrochemical studies, pointed to a constant efficiency of the catalytic complex used in its formation. scispace.com

In the synthesis of various carbazole-based polymers, GPC is routinely employed to characterize the products. For example, a series of novel polymers based on 9-alkylcarbazol-3,6-diyl and different aromatic amino groups were synthesized and characterized by GPC. researchgate.net Similarly, studies on poly(3,9-carbazole) reported a number-average molecular weight of approximately 2400 with a PDI of 2.15. researchgate.net

The molecular weights of polymers incorporating this compound units can vary significantly depending on the co-monomers and polymerization conditions. For example, in the synthesis of low-bandgap polymers, GPC analysis using polystyrene standards is a common practice to determine the molecular weights of the resulting copolymers. lnu.edu.cn The data obtained from GPC is essential for establishing structure-property relationships in these materials, which are often developed for applications in organic electronics. ossila.comresearchgate.net

Table 2: GPC Data for Various Carbazole-Based Polymers

| Polymer/Oligomer | Mn (Da) | Mw (Da) | PDI (Mw/Mn) | Eluent | Ref. |

|---|---|---|---|---|---|

| Poly(3,9-carbazole) | ~2400 | - | 2.15 | - | researchgate.net |

| PEtCzTB | 9600 | - | 1.30 | CDCl₃ | lnu.edu.cn |

| PPhCzTB | 10600 | - | 1.40 | CDCl₃ | lnu.edu.cn |

| PTPACzTB | 16800 | - | 1.81 | CDCl₃ | lnu.edu.cn |

| Ethyl-carbazole (EC) Oligomer | 5782 | 7424 | 1.28 | THF | chemrxiv.org |

| CzCz | 14430 | 27270 | 1.89 | THF | osti.gov |

Note: Mn and Mw values are often reported relative to polystyrene standards.

Applications in Organic Electronic Devices and Energy Technologies

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3,6-Dibromo-9-ethylcarbazole are extensively used in various layers of OLEDs, functioning as hole-transporting materials, host materials for phosphorescent emitters, and even as light-emitting materials themselves.

The carbazole (B46965) moiety is an excellent hole-transporting unit, and this compound provides a convenient scaffold for constructing more complex HTMs. The bromine atoms are reactive sites for reactions like Suzuki, Buchwald-Hartwig, and Ullmann couplings, enabling the attachment of other functional groups to fine-tune the material's electronic and physical properties.

Researchers have synthesized carbazole trimers by reacting this compound with other carbazole derivatives. rsc.org These materials are designed to study and optimize hole-transport properties by extending the π-conjugated system. rsc.org Another strategy involves polymerization. For example, a copolymer of fluorene (B118485) and carbazole, known as PF8Cz (poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)]), was prepared using a derivative, 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole. ossila.com This polymer possesses a wide optical bandgap of 3.06 eV and is effectively used as a hole-transport layer (HTL) material in OLEDs. ossila.com

In device applications, materials derived from this compound have been used as both a hole injection layer (HIL) and a hole transport layer (HTL), demonstrating efficiencies of approximately 2 to 3 cd/A. lookchem.com The ability to create well-defined oligomers and polymers from this precursor allows for the systematic engineering of HTMs with tailored energy levels and charge carrier mobilities for enhanced OLED performance. nih.govosti.gov

For an OLED to achieve high efficiency, particularly in phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer must have a high triplet energy (T₁) to effectively confine the triplet excitons on the guest emitter molecules. This compound is a key starting material for designing such high-T₁ host materials.

A notable example is 3,6-bis(diphenylphosphoryl)-9-ethylcarbazole (PO10) , which was investigated as a host material for blue phosphorescent emitters. acs.org The electron-withdrawing diphenylphosphoryl (P=O) groups are introduced by replacing the bromine atoms. These groups lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the carbazole core. acs.org This modification helps in achieving balanced charge injection and transport. PO10 exhibits a high triplet energy, making it suitable for hosting blue phosphors, although its device performance can be limited by the formation of molecular aggregates that create lower-energy emissive states. acs.org

The general strategy involves coupling the 3,6-dibromo-carbazole core with various electron-donating or electron-withdrawing moieties to create bipolar host materials, which can transport both holes and electrons effectively. mdpi.comresearchgate.net For instance, 3,6-dibromo-9-(4-((triisopropylsilyl)ethynyl)phenyl)carbazole has been used as an intermediate in the synthesis of bipolar host materials. acs.org Similarly, reacting 3,6-dibromo-N-phenyl carbazole with dimesitylborane (B14672257) yields a host material with a high triplet energy of 2.94 eV, enabling the fabrication of highly efficient red, green, and blue PhOLEDs with external quantum efficiencies (EQEs) exceeding 20% for red and green devices. rsc.org

| Host Material Derivative | Key Feature | Triplet Energy (T₁) | Application | Reference |

|---|---|---|---|---|

| PO10 | Diphenylphosphoryl groups at 3,6-positions | High | Blue PhOLEDs | acs.org |

| CZ-ArB-8 | Dimesitylborane groups on a phenylcarbazole core | 2.94 eV | Red, Green, Blue PhOLEDs | rsc.org |

Beyond serving in transport and host layers, derivatives of this compound can also function as the primary light-emitting materials. By attaching different chromophoric units at the 3- and 6-positions, the emission color can be precisely tuned.

Through Diels-Alder reactions, multi-phenylated carbazole derivatives such as 3,6-Bis[(2,3,4,5-tetraphenyl)phenyl]-9-ethylcarbazole (BTPEC) and 3,6-Bis(7,10-diphenyl-fluoranthene)-9-ethlycarbazole (BDPEC) have been synthesized from this compound. lookchem.com These materials exhibit distinct photoluminescence properties; BTPEC shows a blue emission peak at 389 nm, while BDPEC has an emission peak at 483 nm in the blue-green region of the spectrum. lookchem.com

Polymeric materials derived from its close analogue, 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, can also act as emitters. A copolymer formed by linking carbazole units at the 2,7 and 3,6 positions displays a narrow blue emission band centered at 400 nm, highlighting the potential for creating efficient and color-pure emitters. ossila.com The steric bulk of the attached groups and the ethyl substituent on the carbazole nitrogen helps to prevent π-π stacking in the solid state, which is crucial for maintaining high luminescence efficiency.

| Emitter Material | Synthesis Route Highlight | Emission Peak (λₘₐₓ) | Color | Reference |

|---|---|---|---|---|

| BTPEC | Diels-Alder reaction | 389 nm | Blue | lookchem.com |

| BDPEC | Diels-Alder reaction | 483 nm | Blue-Green | lookchem.com |

| Carbazole Copolymer | Suzuki Coupling | 400 nm | Blue | ossila.com |

Host Materials for Phosphorescent Emitters

Perovskite Solar Cells (PSCs)

In the field of energy technology, this compound is a key precursor for synthesizing cost-effective and efficient hole-transporting materials for perovskite solar cells, which are a promising next-generation photovoltaic technology.

The performance and stability of PSCs are highly dependent on the HTM layer, which is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. Carbazole-based HTMs are attractive alternatives to the commonly used but expensive Spiro-OMeTAD. acs.org

A series of novel HTMs, including V1207, V1209, V1221, and V1225 , were designed and synthesized using 3,6-dibromo-9-ethyl-9H-carbazole as a key intermediate. acs.orgnih.gov These materials were tested in mesoscopic PSCs, demonstrating excellent thermal stability and suitable energy levels for efficient hole injection from the perovskite layer. acs.orgnih.gov Devices using these HTMs achieved impressive power conversion efficiencies (PCEs) of nearly 18%. acs.orgnih.gov

For inverted (p-i-n) planar PSCs, which offer several advantages over the conventional n-i-p structure, the HTM must be resistant to the strong solvents used to deposit the subsequent perovskite layer. perovskite-info.com To address this, cross-linkable HTMs have been developed from carbazole-based molecules. perovskite-info.comrsc.org These materials, such as V1205 , can be thermally polymerized in situ to form a robust, solvent-resistant three-dimensional network. perovskite-info.comrsc.org PSCs incorporating these cross-linked HTMs have achieved PCEs of up to 16.9% with good operational stability. perovskite-info.comrsc.org

| HTM | Device Architecture | PCE (%) | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF | Reference |

|---|---|---|---|---|---|---|

| V1221 | Mesoscopic (n-i-p) | 17.81% | 1.03 | 23.6 | 0.73 | acs.orgnih.gov |

| V1225 | Mesoscopic (n-i-p) | 17.81% | 1.03 | 23.6 | 0.73 | acs.orgnih.gov |

| V1205 | Planar, Inverted (p-i-n) | 16.9% | - | - | - | rsc.org |

| 2,7-Cbz-EDOT | Mesoscopic (n-i-p) | 4.47% | 0.81 | 16.5 | 0.33 | researchgate.net |

| 3,6-Cbz-EDOT | Mesoscopic (n-i-p) | 3.90% | 0.80 | 14.7 | 0.32 | researchgate.net |

The precise architecture of an HTM, including the points of linkage between its constituent parts, has a profound impact on its properties and the performance of the final solar cell. Studies on isomers of carbazole-based HTMs have provided crucial insights for molecular design.

A comparative study of HTMs V1209, V1221, and V1225 —which differ only in the isomeric linking unit (ortho, meta, and para, respectively)—revealed significant performance differences. acs.orgnih.gov The meta- (V1221) and para- (V1225) isomers yielded the highest PCE of 17.81%, while the ortho- (V1209) isomer showed a slightly lower PCE of 17.31%. acs.orgnih.gov This difference is attributed to the way the isomeric linkage affects the molecule's spatial arrangement, which in turn influences properties like hole mobility and interfacial contact with the perovskite layer. acs.orgnih.gov

Another critical comparison is between the 3,6- and 2,7-linkages on the carbazole core. Polymeric HTMs based on a 2,7-linked carbazole unit (2,7-Cbz-EDOT ) consistently outperform their 3,6-linked counterparts (3,6-Cbz-EDOT ). researchgate.net The 2,7-Cbz-EDOT based device showed a PCE of 4.47% compared to 3.90% for the 3,6-Cbz-EDOT device. researchgate.net The superior performance of the 2,7-isomer is due to its more effective conjugation, which results in a deeper HOMO level (-5.21 eV vs. -5.09 eV) and higher hole mobility. researchgate.netresearchgate.net This deeper HOMO level provides a better energy alignment with the perovskite's valence band, facilitating more efficient hole extraction. researchgate.net These findings underscore the importance of isomeric control in the rational design of next-generation HTMs. acs.orgresearchgate.net

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | 3,6-Dibromo-9-ethyl-9H-carbazole |

| PF8Cz | poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] |

| PO10 | 3,6-bis(diphenylphosphoryl)-9-ethylcarbazole |

| BTPEC | 3,6-Bis[(2,3,4,5-tetraphenyl)phenyl]-9-ethylcarbazole |

| BDPEC | 3,6-Bis(7,10-diphenyl-fluoranthene)-9-ethlycarbazole |

| Spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |

| V1205 | Cross-linkable carbazole-based molecule (specific structure in source) |

| V1207 | Carbazole-terminated "half" molecule (specific structure in source) |